molecular formula C8H7N3O2 B13875970 3-Nitro-7,8-dihydro-1,6-naphthyridine

3-Nitro-7,8-dihydro-1,6-naphthyridine

Cat. No.: B13875970
M. Wt: 177.16 g/mol
InChI Key: MKOZNRRCJGCVDX-UHFFFAOYSA-N
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Description

3-Nitro-7,8-dihydro-1,6-naphthyridine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This nitro-substituted, partially saturated 1,6-naphthyridine derivative serves as a versatile synthetic intermediate for the development of novel therapeutic agents . The 1,6-naphthyridine core and its reduced analogs are recognized as privileged structures in pharmaceutical development due to their wide spectrum of biological activities . Researchers utilize this compound primarily in the synthesis of molecules targeting neurological disorders. The tetrahydronaphthyridine scaffold is a key feature in compounds investigated for the treatment of conditions such as Alzheimer's and Parkinson's diseases . Its significance is highlighted by its role in the development of potent and selective inhibitors of enzymes like monoamine oxidase B (MAO B), a target for neurodegenerative diseases . Furthermore, naphthyridine-based structures are explored for their potential in creating anti-inflammatory and anticancer medications, owing to their unique three-dimensional pharmacophoric elements that allow for targeted interactions . The reduced aromaticity of the dihydro-naphthyridine ring, compared to fully aromatic systems, often contributes to improved solubility and metabolic stability, making it a attractive platform for optimizing drug-like properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-nitro-7,8-dihydro-1,6-naphthyridine

InChI

InChI=1S/C8H7N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3-5H,1-2H2

InChI Key

MKOZNRRCJGCVDX-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Nitro-7,8-dihydro-1,6-naphthyridine

General Synthetic Strategy Overview

The synthesis of 3-nitro-7,8-dihydro-1,6-naphthyridine typically involves the construction of the naphthyridine core followed by nitration at the 3-position. The 7,8-dihydro moiety indicates partial saturation of the ring system, usually achieved via selective hydrogenation or controlled cyclization steps.

Stepwise Synthetic Route

Formation of the Naphthyridine Core
  • The core 1,6-naphthyridine structure is commonly synthesized through condensation reactions involving suitable aldehydes and amines, followed by cyclization under acidic or basic conditions.
  • Cyclization can be facilitated by reagents such as iodine or other catalysts (e.g., NaNO2, KI, KIO3), as reported in related naphthyridine syntheses, although specific catalysts for 1,6-naphthyridines may vary.
Introduction of the Nitro Group
  • The nitro group at the 3-position is introduced via nitration using nitric acid or a nitrating mixture (nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or degradation.
  • This step is critical for regioselectivity and yield optimization.
Partial Hydrogenation to Achieve 7,8-Dihydro Structure
  • The partial saturation of the naphthyridine ring (positions 7 and 8) is achieved by selective hydrogenation.
  • Catalysts such as palladium on carbon (Pd/C) or Raney nickel under mild hydrogen pressure are used to reduce specific double bonds without affecting the nitro group.

Specific Industrial and Laboratory Procedures

According to patent WO2012151640A1, which discusses methods for preparing substituted naphthyridines including nitro derivatives:

Step Description Conditions Notes
(a) Preparation of nitro-substituted precursor Reaction in organic solvent, temperature 25-30 °C Cooling and precipitation steps to isolate solid intermediate
(b) Reduction of nitro group (if applicable) Fe and aqueous acid (HCl or acetic acid), 40-60 °C or hydrogenation with Pd or Raney Ni Reduction to amino analogs if required for further steps
(c) Cyclization and hydrolysis Hydrolysis monitored by TLC, neutralization with citric acid Product isolated by filtration and recrystallization
(d) Activation and coupling Use of acid activating agents like pivaloyl chloride, CDI, or carbodiimides Reaction with nucleophilic heterocycles to form final compounds

This patent emphasizes purification steps such as filtration, recrystallization, and chromatographic methods to ensure high purity of intermediates and final products.

Analysis of Preparation Methods

Advantages and Limitations

Method Step Advantages Limitations
Condensation and cyclization Straightforward, uses readily available starting materials Requires careful control to avoid side reactions
Nitration Effective introduction of nitro group Risk of over-nitration and ring degradation
Partial hydrogenation Selective saturation preserves nitro group Requires careful catalyst and condition selection to avoid full reduction
Use of acid activating agents Facilitates coupling reactions for further derivatization Some reagents are moisture sensitive and require inert atmosphere

Purification and Characterization

  • Intermediates and final products are usually isolated by filtration and washed with water or organic solvents.
  • Further purification by recrystallization or column chromatography is common.
  • Characterization typically involves NMR, IR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Conditions

Step Reagents/Catalysts Solvent Temperature Notes
Naphthyridine core synthesis Aldehyde, amine, iodine catalyst Dioxane/water or other organic solvents Room temp to reflux Catalyst choice affects yield
Nitration HNO3 / H2SO4 mixture Acidic medium 0-30 °C Controlled addition to prevent over-nitration
Partial hydrogenation Pd/C or Raney Ni Ethanol or similar solvent Room temp to 50 °C Monitor to avoid over-reduction
Activation for coupling Pivaloyl chloride, CDI, DCC, etc. Dichloromethane 10-30 °C Requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

3-Nitro-7,8-dihydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted naphthyridines, and other functionalized compounds that retain the naphthyridine core structure.

Scientific Research Applications

The compound 3-nitro-7,8-dihydro-1,6-naphthyridine, particularly in the form of tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, is a molecule of interest in scientific research due to its potential applications in chemistry, biology, medicine, and industry. Naphthyridines, also known as diazanaphthalenes, are heterocyclic compounds featuring a bicyclic system with two pyridine rings .

General Applications
Naphthyridine derivatives have demonstrated diverse biological activities, including antimicrobial and analgesic properties . They have potential applications in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression . Additionally, they exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, and pesticide activities .

Scientific Research Applications

Chemistry
Tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate serves as a building block in synthesizing complex molecules, enabling exploration of chemical transformations and development of new synthetic methodologies.

Biology and Medicine
In medicinal chemistry, this compound is investigated as a pharmacophore for designing new drugs. Its structural features make it a candidate for developing inhibitors or modulators of biological targets like enzymes or receptors.

Pharmacological Activity
Naphthyridine derivatives exhibit anticancer, antimicrobial, and anti-inflammatory activities.

  • Anticancer Activity Aaptamine, a related compound, showed cytotoxic effects against cancer cell lines, inducing apoptosis independent of p53 pathways.
  • Antimicrobial Activity Naphthyridines have antibacterial properties against Gram-positive and Gram-negative bacteria. Some 1,8-naphthyridine derivatives have shown antibacterial activity against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus .
  • Anti-inflammatory Effects Canthinone-type alkaloids can reduce pro-inflammatory cytokines, suggesting similar mechanisms may apply to naphthyridine derivatives like tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine.

Mechanisms of Action
The biological activity of tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine is likely mediated through several mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor or modulator of specific enzymes or receptors due to its structural features.
  • Redox Reactions: The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways.
  • Hydrolysis: The ester group can undergo hydrolysis under physiological conditions to release active naphthyridine moieties that exert biological effects.

Industrial Applications
This compound could be used to develop new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation: The nitro group can undergo reduction to form amino derivatives using reducing agents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium.
  • Reduction: The compound can be reduced to form various derivatives, such as amines, using reagents like lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially under basic conditions.

Similar Compounds

  • tert-Butyl 3-nitro-1,6-naphthyridine-6-carboxylate: Lacks the hydrogenation on the naphthyridine ring.
  • tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains an amino group instead of a nitro group.
  • tert-Butyl 3-nitro-1,6-naphthyridine-6-carboxylate: Similar structure but without the hydrogenation on the naphthyridine ring.

Mechanism of Action

The mechanism of action of 3-Nitro-7,8-dihydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key derivatives of 1,6-naphthyridine and their distinguishing features:

Compound Name Substituent(s) Key Properties/Applications References
3-Nitro-7,8-dihydro-1,6-naphthyridine Nitro (-NO₂) at C3 High reactivity for reductions (e.g., to amines) and cross-coupling; used in heterocycle synthesis.
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine Amine (-NH₂) at C3, benzyl at N6 Amine enables acylation (e.g., benzamide formation); benzyl group provides steric protection.
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6-carboxylate Boc-protected N6, nitro at C3 Boc group enhances solubility in organic solvents (e.g., DMSO, chloroform); used as a stable intermediate.
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Bromo (-Br) at C3 Bromine enables Suzuki or Ullmann cross-coupling reactions for aryl/heteroaryl introductions.
2-(Benzyloxy)-7,8-dihydro-1,6-naphthyridin-5(6H)-one Benzyloxy ether at C2, ketone at C5 Ketone participates in nucleophilic additions; benzyloxy group aids in regioselective modifications.

Physicochemical Properties

  • Solubility : The dihydrochloride salt of 3-nitro-7,8-dihydro-1,6-naphthyridine exhibits higher aqueous solubility, whereas Boc-protected derivatives are soluble in organic solvents like DMSO .
  • Stability : Nitro derivatives are sensitive to reducing conditions, requiring inert storage, while benzyl or Boc groups improve air and moisture stability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-nitro-7,8-dihydro-1,6-naphthyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of precursors (e.g., 2-aminopyridine derivatives) followed by cyclization and nitration. Key variables include solvent choice (e.g., ethanol for Friedlander reactions), temperature (elevated for cyclization), and catalysts (e.g., acidic conditions for nitration). For example, nitration with mixed acids (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts. Yield optimization requires precise stoichiometry and purification via column chromatography or recrystallization .

Q. How does the nitro group at the 3-position affect the compound’s reactivity in substitution or reduction reactions?

  • Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to adjacent positions. Reduction with H₂/Pd-C or NaBH₄ converts it to an amine, enabling further derivatization (e.g., amide coupling). Kinetic studies using TLC or HPLC can track reaction progress, while computational tools (DFT) predict regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing 3-nitro-7,8-dihydro-1,6-naphthyridine and its derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies ring protons (δ 7.5–8.5 ppm for aromatic H) and nitro group effects on chemical shifts.
  • MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 179.18).
  • IR : Nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) validate functionalization .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved experimentally?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) should be adopted. Dose-response curves and SAR studies (e.g., comparing nitro vs. amino derivatives) clarify mechanisms. For example, nitro-to-amine reduction may enhance DNA intercalation in cancer cells .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug design : Esterification of the nitro group (e.g., tert-butyl carbamate derivatives) enhances membrane permeability.
  • Nanoformulation : Liposomal encapsulation or PEGylation increases circulation time. Validate via HPLC-UV quantification in plasma pharmacokinetic studies .

Q. How do computational models predict the compound’s interaction with biological targets (e.g., c-Met kinase or HIV-1 integrase)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. For c-Met kinase, the nitro group may hydrogen-bond to catalytic Lys1110, while the naphthyridine core occupies the ATP-binding pocket. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) and enzymatic inhibition assays .

Q. What experimental approaches address challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Flow chemistry : Continuous nitration in microreactors reduces exothermic risks and improves reproducibility.
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation.
  • Quality control : UPLC-MS with >98% purity thresholds ensures batch consistency .

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